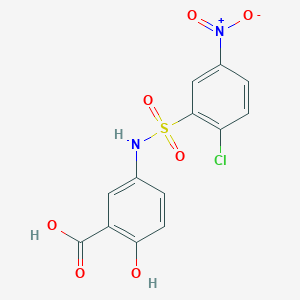
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide
概要
説明
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an amino group, a chlorophenyl group, and a morpholine ring, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions where a halogenated benzene derivative reacts with morpholine.
Amination: The final step involves introducing the amino group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes depending on its target.
類似化合物との比較
Similar Compounds
3-amino-N-(2-chlorophenyl)-4-(piperidin-4-yl)benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
3-amino-N-(2-chlorophenyl)-4-(pyrrolidin-4-yl)benzene-1-sulfonamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with other cyclic amines.
特性
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-15(13)19-24(21,22)12-5-6-16(14(18)11-12)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCJCYQYFZSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176885 | |
| Record name | 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326023-05-6 | |
| Record name | 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326023-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3382282.png)





![4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid](/img/structure/B3382327.png)



![3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid](/img/structure/B3382368.png)
![1-({2-[(1-Cyanocyclohexyl)amino]ethyl}amino)cyclohexanecarbonitrile](/img/structure/B3382371.png)
![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)

